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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(3,4-Difluorophenyl)oxirane, a molecule of interest in synthetic chemistry and

drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) data, supplemented with experimental protocols

and a workflow visualization to aid in the structural elucidation and characterization of this

compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-(3,4-Difluorophenyl)oxirane.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

2.73 dd 5.4, 2.5 1H Oxirane CH₂

3.14 dd 5.4, 4.0 1H Oxirane CH₂

3.80-3.88 m - 1H Oxirane CH

6.99-7.11 m - 2H Aromatic CH

7.14 dt 10.0, 8.2 1H Aromatic CH

Solvent: CDCl₃, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

51.3 s - Oxirane CH

51.4 d ⁴JC-F = 1.7 Oxirane CH₂

114.3 d ²JC-F = 18.2 Aromatic CH

117.4 d ²JC-F = 17.5 Aromatic CH

121.7 dd
³JC-F = 6.5, ⁴JC-F =

3.8
Aromatic CH

134.8 dd
³JC-F = 5.7, ⁴JC-F =

3.5
Aromatic C

150.2 dd
¹JC-F = 248, ²JC-F =

12.7
Aromatic C-F

150.6 dd
¹JC-F = 248, ²JC-F =

12.9
Aromatic C-F

Solvent: CDCl₃, Spectrometer Frequency: 151 MHz[1]
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Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity

-135.7 m

-136.8 m

Solvent: CDCl₃, Spectrometer Frequency: 282 MHz[1]

Table 4: High-Resolution Mass Spectrometry (HRMS)
Data

Ion Calculated m/z Found m/z

[M]⁻ 156.0387 156.0389

Ionization Method: MALDI (Matrix-Assisted Laser Desorption/Ionization)[1]

Table 5: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Functional Group Vibration Mode

3100-3000 Aromatic C-H Stretching

1600-1585 Aromatic C=C Stretching

1500-1400 Aromatic C=C Stretching

1280-1230 Epoxide Ring Symmetric Ring Breathing

950-810 Epoxide C-O-C Asymmetric Stretching

880-750 Epoxide C-O-C Symmetric Stretching

~1250 & ~1050 Aryl C-O Stretching

900-675 Aromatic C-H Out-of-plane Bending

Experimental Protocols
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The following are generalized protocols for the spectroscopic techniques used to characterize

2-(3,4-Difluorophenyl)oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a

deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube. ¹H, ¹³C, and

¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). For ¹H NMR,

the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220

ppm is common. Data processing involves Fourier transformation, phase correction, and

baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum of the compound can be obtained using an FTIR spectrometer. For a

liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small

drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty

salt plates or the clean ATR crystal is recorded first and automatically subtracted from the

sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectra are obtained using a mass spectrometer capable of high-

resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer. For a solid or

non-volatile liquid sample, Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray

Ionization (ESI) are common techniques. In MALDI, the sample is co-crystallized with a matrix

on a target plate and irradiated with a laser. In ESI, the sample is dissolved in a suitable solvent

and infused into the mass spectrometer. The instrument is calibrated using a known standard

to ensure high mass accuracy.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-(3,4-Difluorophenyl)oxirane.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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